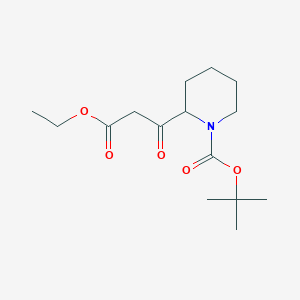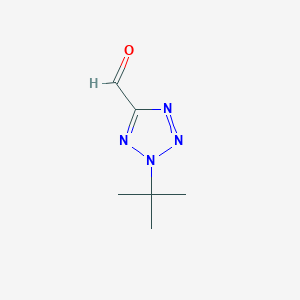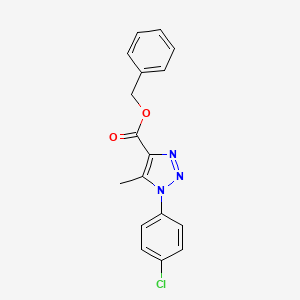![molecular formula C18H17ClN2O3S B2492229 1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide CAS No. 1209897-19-7](/img/structure/B2492229.png)
1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex compounds involves multi-step chemical reactions, often starting from simpler molecules. For instance, Rambabu et al. (2013) described the synthesis of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one, highlighting the importance of choosing appropriate starting materials and reaction conditions to achieve the desired compound. This process typically involves nucleophilic substitutions, cyclizations, and sometimes, the use of catalysts to improve yield and selectivity (Rambabu, Srinivas, Basavoju, Layek, Rao, & Pal, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, spectroscopic methods (NMR, IR, MS), and computational chemistry techniques. For example, detailed analysis of "N-(3,4-Dichlorophenyl)methanesulfonamide" elucidated its conformation and bond parameters, providing insights into the molecular geometry and the influence of substituents on the structure (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and potential for further transformation. For example, "The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines" by Cheeseman & Tuck (1967) showcases how functional groups influence the compound's reactivity toward electrophilic substitution, which is pivotal for modifying the compound's properties and enhancing its application scope (Cheeseman & Tuck, 1967).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies like that of Gowda, Foro, & Fuess (2007) provide valuable data on the crystal structure and physical parameters, facilitating the compound's practical handling and application (Gowda, Foro, & Fuess, 2007).
科学的研究の応用
Metal Mediated Inhibition
- Quinolinyl sulfonamides, related to the compound , have been identified as potent methionine aminopeptidase (MetAP) inhibitors. They show different inhibitory potencies depending on the metal concentration and are important for understanding non-peptidic MetAP inhibitors' mechanisms of action (Huang et al., 2006).
Antitumor Activity
- A series of N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides were prepared and analyzed for their anticancer activity. The structure-activity relationship of these compounds provides insights into their potential as amsacrine-like derivatives in cancer treatment (Chilin et al., 2009).
Structural and Theoretical Investigations
- The structure of compounds like "1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide" has been studied, emphasizing the importance of the Thorpe–Ingold effect and supramolecular interactions. These studies are crucial for understanding the molecular docking potential of these compounds as cancer inhibitors (Kamaraj et al., 2021).
Molecular Rhenium Catalysts
- Related compounds have been used in studies exploring the electrochemical reduction of carbon dioxide to valuable products like methane. These studies are significant in the context of developing sustainable energy solutions (Nganga et al., 2021).
Antibacterial Activities
- Derivatives of pyrrolo[3,2,1-ij]quinoline, similar in structure, have been synthesized and tested for their antibacterial activities, indicating potential applications in treating systemic infections (Ishikawa et al., 1990).
特性
IUPAC Name |
1-(3-chlorophenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-15-5-1-3-12(7-15)11-25(23,24)20-16-8-13-4-2-6-21-17(22)10-14(9-16)18(13)21/h1,3,5,7-9,20H,2,4,6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCJCMGXRIFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC(=CC=C4)Cl)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)


![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)
![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)


![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)